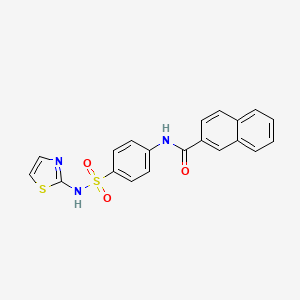

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide” is a sulfonamide derivative . Sulfonamides are an important scaffold used for generating new building blocks with diverse biological activities . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR . For instance, the 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Aplicaciones Científicas De Investigación

Antiproliferative Agents

This compound has been evaluated for its potential as an antiproliferative agent, which could be useful in the treatment of various cancers. The ability to inhibit the proliferation of cancer cells is a key target in cancer therapy research .

Antibacterial Activity

The compound has shown emergent antibacterial activity, which is significant given the increasing resistance to existing antibiotics. It has been synthesized with thiazole and sulfonamide groups, which are known for their antibacterial properties .

Antimicrobial Activity

Similar to its antibacterial properties, this compound has also been tested for broader antimicrobial activity against various bacterial and fungal species, including those that are pathogenic to plants, animals, and humans .

Anticancer Activity

There is research indicating that derivatives of this compound may possess anticancer activities. This could open up new avenues for cancer treatment, particularly in drug-resistant cases .

Complexation with Peptides

The compound has been studied for its ability to complex with peptides, which can enhance its therapeutic potential. This strategy can improve the delivery and efficacy of the drug .

Synthesis of Derivatives

Research has been conducted on synthesizing various derivatives of this compound to explore their biological activities and potential applications in medicine .

Evaluation of new sulfathiazole derivatives as antiproliferative agents Emergent antibacterial activity of N - (thiazol-2-yl … Emergent antibacterial activity of N - (thiazol-2-yl … New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3 … Design, Synthesis, and Anticancer Activity of Novel 2-(4 … Synthesis, molecular modelling and biological significance of N-(4-(4 …

Mecanismo De Acción

Target of Action

The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-2-CARBOXAMIDE, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets by inhibiting the biosynthesis of certain bacterial lipids . It is also investigated for its antibacterial activity in complex with the cell-penetrating peptide octaarginine . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of certain bacterial lipids . The disruption of these pathways leads to the creation of pores in the bacterial cell membranes , which can cause cell lysis and death.

Pharmacokinetics

The compound’s interaction with the cell-penetrating peptide octaarginine suggests potential enhancement of its bioavailability .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, especially when used in conjunction with the cell-penetrating peptide octaarginine, shows faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . This leads to the death of the bacterial cells.

Propiedades

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S2/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)22-17-7-9-18(10-8-17)28(25,26)23-20-21-11-12-27-20/h1-13H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPDITYLOGZHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)